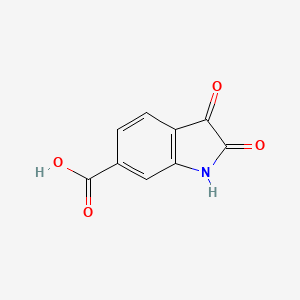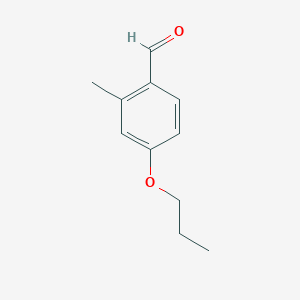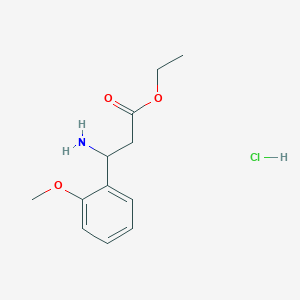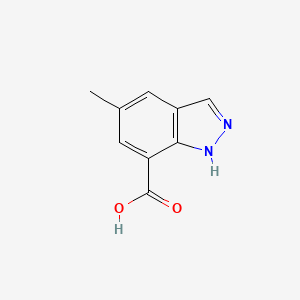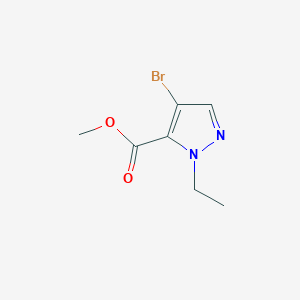
4-溴-1-乙基-1H-吡唑-5-甲酸甲酯
描述
Methyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate: is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms
科学研究应用
Chemistry: Methyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its derivatives have shown promise in various therapeutic areas, including anti-inflammatory and anticancer research.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its ability to undergo various chemical modifications. It also finds applications in the synthesis of specialty chemicals used in electronics and other high-tech industries.
作用机制
Target of Action
Pyrazole derivatives, in general, have been known to exhibit diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Mode of Action
For instance, some pyrazoles inhibit oxidative phosphorylation and energy-dependent calcium uptake .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Given the diverse biological activities of pyrazole derivatives, the effects can be expected to vary depending on the specific derivative and target .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate . These factors can include temperature, pH, and the presence of other substances that can interact with the compound.
生化分析
Biochemical Properties
Methyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, pyrazole derivatives are known to inhibit certain enzymes involved in oxidative phosphorylation and ATP exchange reactions . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity. This compound’s bromine atom may also participate in halogen bonding, further influencing its biochemical interactions.
Cellular Effects
Methyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives can modulate the activity of signaling proteins and transcription factors, leading to changes in gene expression . Additionally, this compound may affect cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of Methyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, through various types of interactions, including hydrogen bonding, halogen bonding, and hydrophobic interactions . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate can change over time. The compound’s stability and degradation are important factors to consider. It has been reported that pyrazole derivatives can degrade under certain conditions, leading to a decrease in their activity . Long-term studies have shown that the compound’s effects on cellular function may diminish over time due to degradation or adaptation of the cells to the compound’s presence.
Dosage Effects in Animal Models
The effects of Methyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of signaling pathways . At higher doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, disruption of metabolic processes, and adverse impacts on organ function. It is crucial to determine the optimal dosage to balance efficacy and safety.
Metabolic Pathways
Methyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular components . These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell.
Transport and Distribution
The transport and distribution of Methyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate within cells and tissues are influenced by various factors. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its distribution within tissues can be affected by its affinity for specific cellular components, leading to localization or accumulation in certain areas.
Subcellular Localization
The subcellular localization of Methyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate typically involves the reaction of 4-bromo-1-ethyl-1H-pyrazole with methyl chloroformate under basic conditions. The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the carbonyl carbon of methyl chloroformate, resulting in the formation of the ester bond.
Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route, often scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, optimizing the efficiency of the process.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromine atom in Methyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol, while reduction of the bromine atom can produce the hydrogenated pyrazole derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted pyrazoles
- Carboxylic acids or aldehydes (from oxidation)
- Alcohols or hydrogenated pyrazoles (from reduction)
相似化合物的比较
4-Bromo-1-methyl-1H-pyrazole: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate: Similar ester functionality but with different substituents on the pyrazole ring.
Uniqueness: Methyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate is unique due to its specific combination of bromine and ester groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a versatile intermediate in the synthesis of various complex molecules.
属性
IUPAC Name |
methyl 4-bromo-2-ethylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-3-10-6(7(11)12-2)5(8)4-9-10/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFKRBUAKZJSQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672476 | |
| Record name | Methyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185320-26-6 | |
| Record name | Methyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185320-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


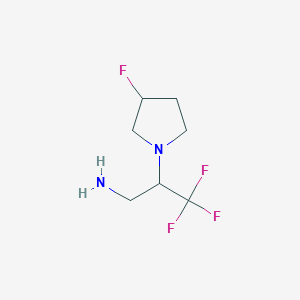
![2,2-dioxo-6-phenyl-3H,4H-2lambda6-[1,3]thiazolo[2,3-c][1,2,4]thiadiazine-7-carboxylic acid](/img/structure/B1462969.png)
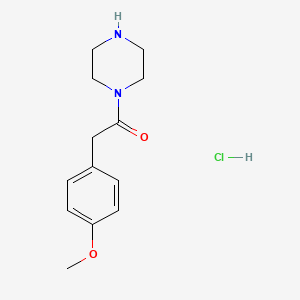
![1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1462972.png)

![1-[(3-Phenyl-1,2-oxazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B1462974.png)
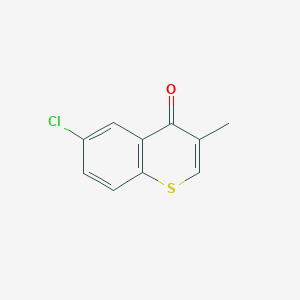
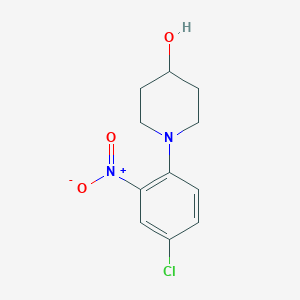
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-phenylacetamide](/img/structure/B1462977.png)
